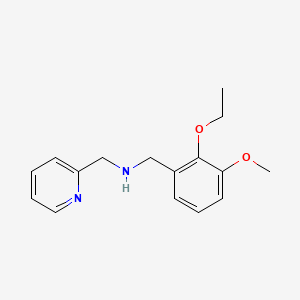
4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzaMide
Übersicht
Beschreibung
4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzaMide is a synthetic organic compound with a molecular formula of C15H19N3O5 and a molecular weight of 321.33 g/mol This compound is characterized by the presence of a methoxy group, a morpholinopropoxy group, and a nitro group attached to a benzamide core
Vorbereitungsmethoden
The synthesis of 4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzaMide involves several steps. One common method starts with the nitration of 4-methoxybenzonitrile to introduce the nitro group. This is followed by the substitution of the nitrile group with a morpholinopropoxy group through a nucleophilic substitution reaction . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3). Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzaMide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate (KMnO4).
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzaMide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals.
Industry: The compound’s derivatives are used as corrosion inhibitors for mild steel in acidic environments.
Wirkmechanismus
The mechanism of action of 4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzaMide involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells by promoting the accumulation of reactive oxygen species (ROS) and inhibiting cell proliferation. This indicates its potential as an anticancer agent.
Vergleich Mit ähnlichen Verbindungen
4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzaMide can be compared with similar compounds such as:
4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzonitrile: This compound shares a similar structure but has a nitrile group instead of a benzamide group.
Gefitinib: A drug used to treat cancer, synthesized using this compound as an intermediate.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.
Eigenschaften
IUPAC Name |
4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O6/c1-22-13-10-12(18(20)21)11(15(16)19)9-14(13)24-6-2-3-17-4-7-23-8-5-17/h9-10H,2-8H2,1H3,(H2,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNVOBRARXZUEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)N)OCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine](/img/structure/B3159335.png)

![2,7-Bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B3159352.png)
![{[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine](/img/structure/B3159356.png)




![N-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine](/img/structure/B3159393.png)





